REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]([C:7]([F:10])([F:9])[F:8])=O)=O.O.[NH2:12][NH2:13].Cl>CO>[F:8][C:7]([F:10])([F:9])[C:5]1[CH:4]=[C:2]([CH3:1])[NH:13][N:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
15.14 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation up to 200° C.
|
Type
|
CUSTOM
|
Details
|
yielded a clear oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
DISSOLUTION
|
Details
|
These crystals were dissolved in Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was sublimed at 80° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NNC(=C1)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 73 mmol | |
AMOUNT: MASS | 10.91 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |